Shikimate-3-phosphate trisodium salt
Overview
Description
Shikimate-3-phosphate (sodium salt) is a chemical compound that plays a crucial role in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in microorganisms and plants. This pathway is absent in animals, making it a target for herbicides and antimicrobial agents .
Mechanism of Action
Target of Action
Shikimate-3-phosphate trisodium salt (S-3-P Trisodium) primarily targets the enzyme 5-Enolpyruvoyl-shikimate 3-phosphate synthase (EPSPS) . EPSPS is a key enzyme in the shikimate pathway, which is responsible for the production of aromatic amino acids and chorismate-derived secondary metabolites in plants, fungi, and microorganisms .
Mode of Action
S-3-P Trisodium acts as a substrate for EPSPS . It binds to the active site of the enzyme, thereby inhibiting its function . This interaction prevents the normal functioning of the shikimate pathway, leading to a disruption in the synthesis of aromatic amino acids .
Biochemical Pathways
The compound is derived from the shikimate pathway, a biochemical pathway present in plants, fungi, and some bacteria that is responsible for the biosynthesis of aromatic amino acids and other metabolites . As an intermediate in the shikimate pathway, S-3-P Trisodium plays a crucial role in the biosynthesis of aromatic amino acids .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of EPSPS by S-3-P Trisodium leads to a disruption in the shikimate pathway, preventing the synthesis of aromatic amino acids . This can have significant effects at the molecular and cellular levels, particularly in organisms that rely on the shikimate pathway for the production of these essential compounds .
Action Environment
The action of S-3-P Trisodium can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments
Biochemical Analysis
Biochemical Properties
Shikimate-3-phosphate Trisodium Salt plays a crucial role in biochemical reactions, particularly in the shikimic acid pathway of aromatic amino acid biosynthesis in microorganisms . It interacts with the enzyme EPSP synthase, which is involved in amino acid synthesis . The nature of this interaction involves the binding of this compound to the active site of the enzyme, thereby facilitating its function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of the enzyme EPSP synthase, thereby influencing its activity .
Metabolic Pathways
This compound is involved in the shikimic acid pathway of aromatic amino acid biosynthesis . It interacts with the enzyme EPSP synthase, which is a key player in this metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Shikimate-3-phosphate (sodium salt) can be synthesized through the phosphorylation of shikimate using shikimate kinase. The reaction involves the transfer of a phosphate group from adenosine triphosphate (ATP) to the hydroxyl group at the third position of shikimate .
Industrial Production Methods
Industrial production of shikimate-3-phosphate (sodium salt) typically involves microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce shikimate, which is then phosphorylated to form shikimate-3-phosphate .
Chemical Reactions Analysis
Types of Reactions
Shikimate-3-phosphate (sodium salt) primarily undergoes phosphorylation and condensation reactions. It is a substrate for the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which catalyzes the transfer of the enolpyruvyl group from phosphoenolpyruvate to shikimate-3-phosphate .
Common Reagents and Conditions
Phosphorylation: ATP is commonly used as the phosphate donor in the presence of shikimate kinase.
Condensation: Phosphoenolpyruvate is used in the presence of EPSPS to form 5-enolpyruvylshikimate-3-phosphate.
Major Products Formed
The major product formed from the reaction of shikimate-3-phosphate with phosphoenolpyruvate is 5-enolpyruvylshikimate-3-phosphate, which is a key intermediate in the biosynthesis of aromatic amino acids .
Scientific Research Applications
Shikimate-3-phosphate (sodium salt) has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Shikimic acid: A precursor in the shikimate pathway.
5-Enolpyruvylshikimate-3-phosphate: The product formed from the reaction of shikimate-3-phosphate with phosphoenolpyruvate.
Uniqueness
Shikimate-3-phosphate (sodium salt) is unique in its role as an intermediate in the shikimate pathway, specifically acting as a substrate for EPSPS. This makes it a critical target for herbicides like glyphosate, which inhibit EPSPS and disrupt the biosynthesis of aromatic amino acids .
Properties
IUPAC Name |
trisodium;(3R,4S,5R)-4,5-dihydroxy-3-phosphonatooxycyclohexene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11O8P.3Na/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14;;;/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14);;;/q;3*+1/p-3/t4-,5-,6+;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZCNOWSDNBSGQ-PFYBVYJXSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Na3O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472277 | |
Record name | Shikimate-3-phosphate trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143393-03-7 | |
Record name | Shikimate-3-phosphate trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 143393-03-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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